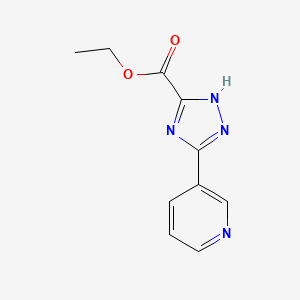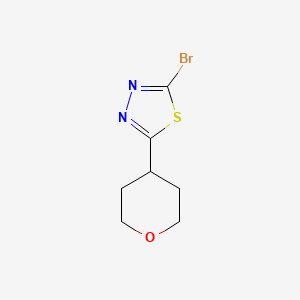![molecular formula C15H21NO4 B1374122 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropansäure CAS No. 683219-04-7](/img/structure/B1374122.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropansäure
Übersicht
Beschreibung
“3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid” is a compound with the CAS Number: 960363-66-0 . It has a molecular weight of 279.34 . The compound is also known as Boc-amino acid.
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of the compound is C15H21NO4 . The InChI Code is 1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Boc-Gruppe wird in der Synthese von Peptiden häufig verwendet. Sie schützt die Aminogruppe während der Kupplung von Aminosäuren zur Bildung von Peptidketten. Der Schutz ist entscheidend, um unerwünschte Nebenreaktionen zu verhindern und die korrekte Reihenfolge der Aminosäuren zu gewährleisten . Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, sobald die Peptidkette aufgebaut ist, sodass die nächste Aminosäure hinzugefügt oder das fertige Peptid vom synthetischen Harz freigesetzt werden kann .
Dipeptidsynthese
Boc-geschützte Aminosäure-Ionenflüssigkeiten (Boc-AAILs) wurden für die Verwendung in der Dipeptidsynthese entwickelt. Diese Ionenflüssigkeiten dienen sowohl als Reaktant als auch als Reaktionsmedium und bieten eine kontrollierte Umgebung für die Peptidbindungsbildung. Diese Methode verbessert die Amidbindungsbildung, ohne dass zusätzliche Basen erforderlich sind, wodurch Dipeptide in zufriedenstellenden Ausbeuten erhalten werden .
Medizinische Chemie
In der medizinischen Chemie wird die Boc-Gruppe verwendet, um Amine in Arzneimittelmolekülen während der chemischen Synthese zu schützen. Dies ist besonders wichtig, wenn mehrstufige Reaktionen erforderlich sind, um komplexe Strukturen aufzubauen. Die Boc-Gruppe stellt sicher, dass in jedem Schritt nur die gewünschten Umwandlungen stattfinden, was für die Synthese von pharmazeutischen Verbindungen mit hoher Reinheit unerlässlich ist .
Materialwissenschaft
Boc-geschützte Aminosäuren werden in der Materialwissenschaft für die Synthese von Polymeren und Harzen verwendet. Diese Verbindungen können zu Materialien mit bestimmten Eigenschaften polymerisiert werden, wie z. B. Biokompatibilität, Bioabbaubarkeit oder spezifische mechanische Eigenschaften. Die Boc-Gruppe ermöglicht eine präzise Kontrolle über den Polymerisationsprozess .
Supramolekulare Chemie
In der supramolekularen Chemie werden Boc-geschützte Aminosäuren zum Aufbau peptidomimetischer Strukturen verwendet. Diese Strukturen können stimuli-responsive Aggregate bilden, die Anwendungen bei der Herstellung intelligenter Materialien haben, die auf Änderungen ihrer Umgebung reagieren, wie z. B. pH oder Temperatur .
Organische Synthese
Die Boc-Gruppe ist ein vielseitiges Werkzeug in der organischen Synthese. Sie wird zum Schutz reaktiver Aminogruppen in einer Vielzahl von chemischen Reaktionen verwendet. Dadurch können Chemiker selektive Umwandlungen an anderen Teilen des Moleküls durchführen, ohne dass die Aminogruppe interferiert .
Analytische Chemie
In der analytischen Chemie werden Boc-geschützte Verbindungen als Standards und Reagenzien verwendet. Sie bieten eine zuverlässige Möglichkeit, Instrumente zu kalibrieren und analytische Methoden zur Quantifizierung von Aminen und anderen funktionellen Gruppen in komplexen Mischungen zu entwickeln .
Biokonjugation
Boc-geschützte Aminosäuren werden in Biokonjugationstechniken verwendet, bei denen sie verwendet werden, um Biomoleküle an Oberflächen oder aneinander zu binden. Diese Anwendung ist entscheidend bei der Entwicklung von Biosensoren, Arzneimittelverabreichungssystemen und diagnostischen Werkzeugen .
Wirkmechanismus
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The mode of action of this compound is likely related to its role as a protected amino acid in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
The compound plays a role in the synthesis of peptides . Peptides are involved in numerous biochemical pathways, acting as hormones, neurotransmitters, and cell signaling molecules. The specific pathways affected would depend on the nature of the peptide being synthesized.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without unwanted side reactions . This is achieved through the protection of the amino group by the Boc group during peptide synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive groups can lead to unwanted side reactions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Cellular Effects
The effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid on cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The controlled synthesis of peptides using this compound can lead to the production of bioactive peptides that modulate various cellular functions .
Molecular Mechanism
At the molecular level, 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid exerts its effects through the formation and cleavage of the Boc protecting group. The Boc group is added to amines under basic conditions and can be removed under acidic conditions. This selective protection and deprotection mechanism allows for the precise control of peptide synthesis. The compound’s interactions with enzymes and other biomolecules facilitate the formation of peptide bonds, making it a valuable tool in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that the compound maintains its effectiveness in facilitating peptide synthesis over extended periods, provided it is stored and handled properly .
Dosage Effects in Animal Models
The effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid in animal models vary with different dosages. At low dosages, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high dosages, it can exhibit toxic or adverse effects, including potential disruptions to cellular functions and metabolic processes. It is important to carefully control the dosage to avoid any negative effects on the animal models .
Metabolic Pathways
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It can also influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize and accumulate the compound in specific cellular compartments, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its effectiveness in facilitating biochemical reactions .
Subcellular Localization
The subcellular localization of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The precise localization of the compound is essential for its role in biochemical reactions and its overall effectiveness in laboratory settings .
Eigenschaften
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRJSPXJCPPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


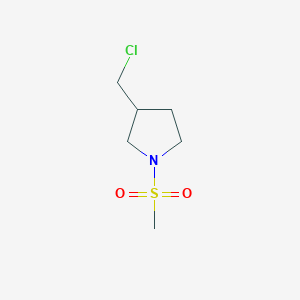
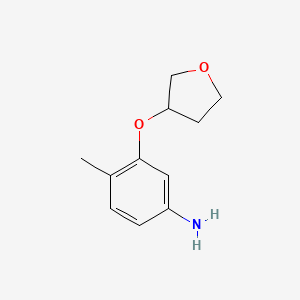
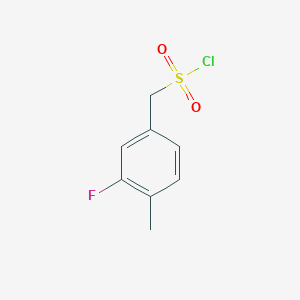

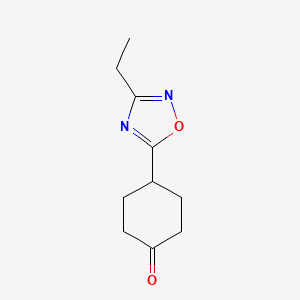
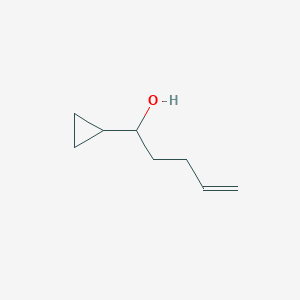

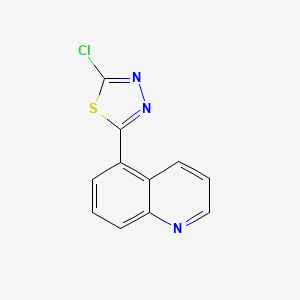

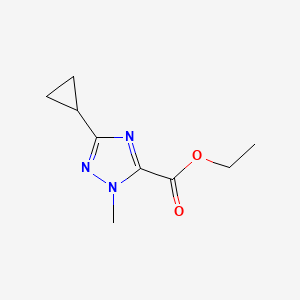
![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)
